molecular formula C17H19F3O5S B14028884 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate

Katalognummer: B14028884
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: IBMUSTHJLFIGGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate is a complex organic compound characterized by the presence of a trifluoromethylsulfonyl group and a pivalate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate typically involves multiple steps. One common approach is to start with the preparation of the benzo7annulene core, followed by the introduction of the trifluoromethylsulfonyl group and the pivalate ester. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to participate in various chemical reactions, potentially affecting the compound’s biological activity. The pivalate ester may also play a role in modulating the compound’s properties and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoromethoxy derivatives: Compounds containing trifluoromethoxy groups exhibit similar chemical properties and reactivity.

    Trifluoromethylthio derivatives: These compounds share the trifluoromethyl group but differ in their sulfur-containing functional group.

    Pentafluorosulfanyl derivatives: These compounds have a similar fluorinated sulfonyl group, providing comparable reactivity and applications.

Uniqueness

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate is unique due to its specific combination of functional groups and the benzo7annulene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C17H19F3O5S

Molekulargewicht

392.4 g/mol

IUPAC-Name

[5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulen-3-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C17H19F3O5S/c1-16(2,3)15(21)24-12-9-8-11-6-4-5-7-14(13(11)10-12)25-26(22,23)17(18,19)20/h7-10H,4-6H2,1-3H3

InChI-Schlüssel

IBMUSTHJLFIGGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OC1=CC2=C(CCCC=C2OS(=O)(=O)C(F)(F)F)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.